1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride
Overview
Description
1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2F3N and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Chloro-2-trifluoromethylphenyl)propylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a propylamine backbone substituted with a 4-chloro-2-trifluoromethylphenyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor interactions, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly in the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic effects in mood disorders.
- Enzymatic Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes, which may play roles in metabolic pathways or disease processes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels in the CNS. |
Antimicrobial Activity | Exhibits selective activity against certain bacterial strains. |
Antichlamydial Activity | Some derivatives have shown efficacy against Chlamydia species. |
Toxicity Profile | Generally lower toxicity compared to similar compounds, making it a safer option. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antidepressant Potential : A study evaluated the effects of related compounds on serotonin receptor binding, suggesting that modifications in the phenyl ring can enhance receptor affinity and therapeutic potential .
- Antimicrobial Studies : Research on structurally similar compounds indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with IC50 values ranging from 8 to 64 μg/mL . The presence of the trifluoromethyl group was noted to enhance this activity.
- Chlamydia Inhibition : In vitro assays demonstrated that certain derivatives of the compound inhibited Chlamydia trachomatis, with significant reductions in inclusion size and numbers observed in treated HEp-2 cells . This highlights the potential for developing new antichlamydial agents based on this scaffold.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while this compound shares structural similarities with other fluorinated amines, its unique substituents confer distinct biological activities.
Compound | Main Activity | Toxicity Level |
---|---|---|
This compound | Antidepressant, Antimicrobial | Low |
N-Ethyl-l-(m-trifluoromethylphenyl)-propylamine | Moderate Antidepressant | Moderate |
2-Methyl-l-(p-trifluoromethylphenyl)-propylamine | Antichlamydial | High |
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N.ClH/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14;/h3-5,9H,2,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWNAIIJJCRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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